molecular formula C13H17NO2 B11886490 (3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate

(3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate

Cat. No.: B11886490
M. Wt: 219.28 g/mol
InChI Key: FNKALRYQAVQRDR-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate typically involves the reaction of p-tolylacetic acid with a suitable amine to form the corresponding amide. This amide is then cyclized to form the pyrrolidine ring. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride: A similar compound with an additional hydrochloride group.

    (3R,4S)-Methyl 4-(phenyl)pyrrolidine-3-carboxylate: A compound with a phenyl group instead of a p-tolyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the p-tolyl group. This configuration can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl (3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m1/s1

InChI Key

FNKALRYQAVQRDR-NEPJUHHUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.